molecular formula C7H5Br2N3 B15297012 2-(Azidomethyl)-1,3-dibromobenzene

2-(Azidomethyl)-1,3-dibromobenzene

Cat. No.: B15297012
M. Wt: 290.94 g/mol
InChI Key: JIHIFNAJQVBLTP-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1,3-dibromobenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3-dibromobenzene typically involves the introduction of an azido group to a dibromobenzene precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with a halomethylated dibromobenzene under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,3-dibromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine in tetrahydrofuran.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-1,3-dibromobenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)benzene: Lacks the bromine substituents, resulting in different reactivity and applications.

    1,3-Dibromo-2-methylbenzene: Lacks the azido group, limiting its use in cycloaddition reactions.

    2-(Azidomethyl)-1,4-dibromobenzene: Positional isomer with different reactivity due to the placement of bromine atoms.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

2-(azidomethyl)-1,3-dibromobenzene

InChI

InChI=1S/C7H5Br2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2

InChI Key

JIHIFNAJQVBLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN=[N+]=[N-])Br

Origin of Product

United States

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